Benzylsuccinyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

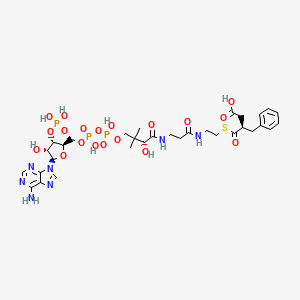

(R)-2-benzylsuccinyl-CoA is the (R)-enantiomer of 2-benzylsuccinyl-CoA. It is a conjugate acid of a (R)-2-benzylsuccinyl-CoA(5-).

Aplicaciones Científicas De Investigación

Biochemical Pathways and Environmental Applications

Benzylsuccinyl-CoA is primarily involved in the anaerobic catabolism of toluene and other aromatic compounds. The pathway begins with the enzymatic addition of toluene to fumarate, forming (R)-benzylsuccinate, which is then converted to this compound. This transformation is crucial for the microbial degradation of toluene, enabling bacteria like Thauera aromatica to utilize toluene as a carbon source under anaerobic conditions .

Case Study: Microbial Degradation of Toluene

- Organism : Thauera aromatica

- Process : The enzyme (R)-benzylsuccinyl-CoA dehydrogenase catalyzes the oxidation of this compound to benzoyl-CoA. This step is essential for the complete mineralization of toluene.

- Findings : The enzyme was characterized and shown to have a high specificity for (R)-benzylsuccinyl-CoA, with a K(m) value of 110 ± 10 µM . This specificity indicates potential for bioremediation applications where toluene contamination is present.

Synthetic Biology Applications

Recent advancements have led to the engineering of synthetic pathways in organisms like Escherichia coli for the production of benzylsuccinate from benzoate and succinate. This process leverages the natural degradation pathways running in reverse, showcasing the versatility of this compound in synthetic biology .

Synthetic Pathway Development

- Objective : To create an efficient biosynthetic route for benzylsuccinate production.

- Methodology : A plasmid containing genes for benzoate uptake and activation was combined with another plasmid harboring genes for benzylsuccinate synthesis.

- Results : Under anaerobic conditions, product yields increased significantly, demonstrating over a 1000-fold improvement compared to aerobic cultures . This suggests that this compound can be utilized as a precursor in industrial biotechnology.

Potential Therapeutic Applications

This compound and its derivatives have been explored for their bioactive properties. For instance, one enantiomer, (S)-benzylsuccinate, has been identified as a building block for mitiglinide, a drug used in diabetes treatment . This highlights the potential pharmacological relevance of this compound derivatives.

Pharmacological Insights

- Compound : (S)-benzylsuccinate

- Application : Building block for mitiglinide.

- Significance : The ability to synthesize this compound through engineered pathways could enhance drug development processes.

Summary Table of Applications

Propiedades

Fórmula molecular |

C32H46N7O19P3S |

|---|---|

Peso molecular |

957.7 g/mol |

Nombre IUPAC |

(3R)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid |

InChI |

InChI=1S/C32H46N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,16-17,19-20,24-26,30,43-44H,8-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t19-,20-,24-,25-,26+,30-/m1/s1 |

Clave InChI |

KIRGTNPWUTXDFF-PDQACDDGSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@H](CC4=CC=CC=C4)CC(=O)O)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.